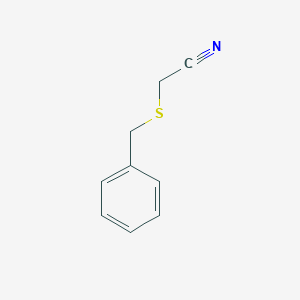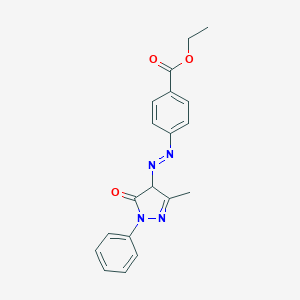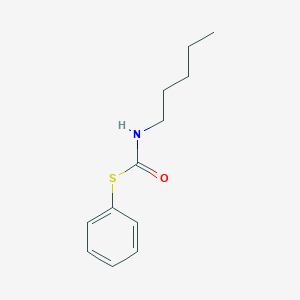
Isosaponarin
Descripción general
Descripción
Isosaponarin is a naturally occurring triterpene saponin found in several plants, including the common soapwort (Saponaria officinalis). It has been used in traditional medicine for centuries to treat a variety of ailments, including skin disorders and digestive issues. Recently, it has been studied for its potential therapeutic benefits and applications in the laboratory.
Aplicaciones Científicas De Investigación
Collagen Synthesis in Human Fibroblasts
Isosaponarin, a flavone glycoside derived from wasabi leaf, has been found to enhance collagen synthesis in human fibroblasts. It stimulates type I collagen production at the mRNA gene level without affecting the production of transforming growth factor-β (TGF-β) protein. Instead, it increases the production of TGF-β type II receptor (TβR-II) protein and mRNA, as well as prolyl 4-hydroxylase (P4H) protein and mRNA, which are crucial for collagen synthesis (Nagai, Akita, Yamada, & Okunishi, 2010).
Neurological Disease Research
This compound from wasabi leaves has been shown to inhibit glutamate release in rat cerebral cortex nerve terminals. This inhibition is associated with reduced intrasynaptosomal rises in Ca2+ levels and suppression of the Ca2+-dependent protein kinase C (PKC)/SNAP-25 and MARCKS pathways. These findings suggest potential applications of this compound in the treatment of neurological diseases where excessive glutamate release is a factor (Lu, Yeh, Chiu, Lee, Lin, & Wang, 2022).
This compound Biosynthesis
Research into the biosynthesis of this compound in wasabi (Eutrema japonicum) revealed a specific C-glucosyltransferase (CGT) involved in its production. The gene coding for this enzyme, WjGT1, facilitates the 6-C-glucosylation of apigenin and luteolin, followed by 4'-O-glucosylation, leading to this compound formation. This enzyme's activity is critical for understanding the biosynthesis pathways of C-glucosylflavones like this compound (Mashima, Hatano, Suzuki, Shimosaka, & Taguchi, 2019).
Mecanismo De Acción
Target of Action
Isosaponarin, a flavone glycoside isolated from wasabi leaves, primarily targets the Transforming Growth Factor-β Type II receptor (TβR-II) and Prolyl 4-Hydroxylase (P4H) . These proteins play crucial roles in collagen synthesis and glutamate release .
Mode of Action
This compound interacts with its targets, leading to an increase in the production of TβR-II and P4H at the mRNA gene level . This interaction results in an upregulation of these proteins, which subsequently enhances collagen synthesis . In the context of glutamate release, this compound produces a concentration-dependent inhibition of 4-aminopyridine (4-AP)-evoked glutamate release .
Biochemical Pathways
This compound affects the biochemical pathways related to collagen synthesis and glutamate release. It promotes the production of type-I collagen in fibroblast cells . In the glutamate release pathway, this compound inhibits the release of glutamate evoked by the K+ channel blocker 4-AP .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in collagen synthesis in human fibroblasts and a decrease in glutamate release in rat cerebral cortex nerve terminals . These effects are believed to be beneficial in the treatment of certain neurological diseases .
Análisis Bioquímico
Biochemical Properties
Isosaponarin interacts with various enzymes and proteins. It is metabolized to isovitexin (apigenin-6-C-glucoside) by hydrolysis of the O-glycosidic bond . This hydrolysis mainly occurs in the small intestine, and gastric acid in the stomach might partially contribute to the hydrolysis .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. For instance, it increases the production of type I collagen in human fibroblasts . This effect is caused by up-regulated TGF-β type II receptor (TβR-II) and Prolyl 4-hydroxylase (P4H) production .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits glutamate release in rat cerebral cortex nerve terminals (synaptosomes) in a concentration-dependent manner . This inhibition is prevented by eliminating extracellular Ca2+ or by using bafilomycin A1, an inhibitor of synaptic vesicle exocytosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is hardly absorbed into the body . Half of the administered this compound is metabolized to isovitexin in the intestinal tract and then excreted, while the rest is probably degraded by intestinal microflora .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound inhibits 4-AP-evoked glutamate release in rat synaptosomes at concentrations ranging from 20 to 100 μM .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to isovitexin by hydrolysis of the O-glycosidic bond . This hydrolysis is mainly caused at the small intestine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is hardly absorbed into the body . Most of the administered this compound is excreted as isovitexin in feces .
Propiedades
IUPAC Name |
5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNFQCXADNWOCI-KETMJRJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941131 | |
| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19416-87-6 | |
| Record name | Isosaponarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Isosaponarin's neuroprotective effects?
A1: this compound exhibits neuroprotective effects by inhibiting glutamate release from nerve terminals (synaptosomes). It achieves this by:
- Blocking Voltage-Gated Calcium Channels: this compound inhibits the activity of N-type and P/Q-type calcium channels, reducing calcium influx into the synaptosomes. []
- Inhibiting Protein Kinase C (PKC) Pathway: This inhibition downstream reduces the phosphorylation of Synaptosomal-associated protein of 25 kDa (SNAP-25) and myristoylated alanine-rich C-kinase substrate (MARCKS), key proteins involved in synaptic vesicle exocytosis. []
- Reducing Synaptic Vesicle Availability: Consequently, the number of synaptic vesicles ready for glutamate release decreases, leading to an overall reduction in glutamate release. []
Q2: What is the structural characterization of this compound?
A2: this compound is a flavone glycoside. Its structural characteristics are:
Q3: Beyond neuroprotection, are there other potential applications for this compound?
A3: Yes, research suggests that this compound may have other beneficial properties:
- Collagen Synthesis: Studies indicate that this compound might promote type-I collagen production in human fibroblasts, suggesting potential applications in wound healing or anti-aging treatments. []
- Antifungal Activity: this compound isolated from Citrullus colocynthis showed antifungal activity against Fusarium oxysporum f.sp. albedinis, a fungus that causes Bayoud disease in date palm trees. []
Q4: Which plant species are known to produce this compound?
A4: this compound has been identified in various plant species, including:
- Wasabi (Eutrema japonicum): this compound is found in significant amounts in wasabi leaves. [, ]
- Citrullus colocynthis: This plant, also known as bitter apple, contains this compound in its fruits. [, ]
- Gentiana rigescens: A traditional Chinese medicinal herb, this plant also contains this compound. []
- Gypsophila paniculata: Commonly known as baby's breath, this flowering plant is another source of this compound. []
Q5: Have any studies investigated the in silico properties of this compound?
A5: Yes, computational studies have explored the potential of this compound as a pain management drug:
- Nav1.7 Inhibition: In silico analysis suggests that this compound shows promising binding affinity to the human Nav1.7 sodium channel, a target for treating neuropathic pain. []
Q6: Are there efficient methods for isolating and analyzing this compound?
A6: Researchers utilize various techniques for this compound extraction and analysis:
- Extraction: Researchers commonly employ solvent extraction methods, often with methanol or ethanol, to extract this compound from plant material. [, ]
- Isolation: Preparative High-Performance Liquid Chromatography (HPLC) is a common technique for isolating and purifying this compound from plant extracts. []
- Characterization: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for confirming the identity and purity of isolated this compound. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


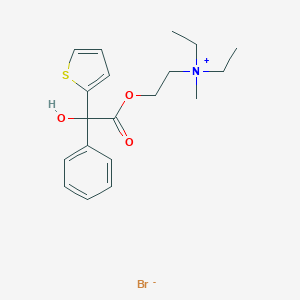
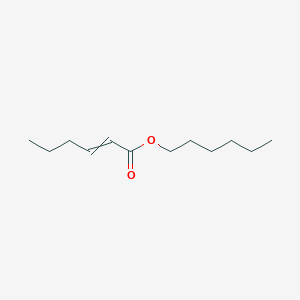
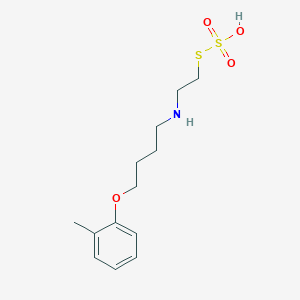
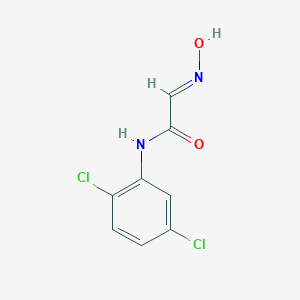



![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)

